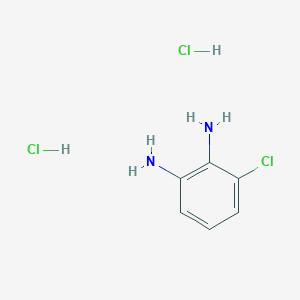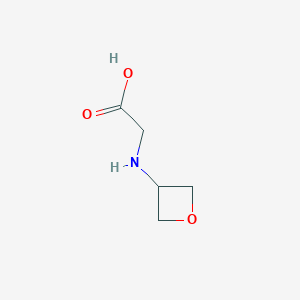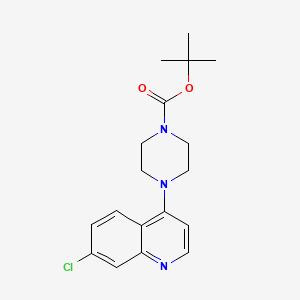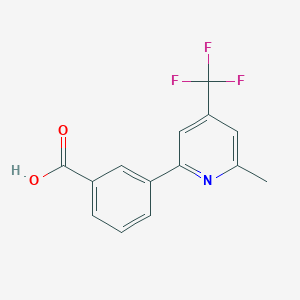
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Übersicht
Beschreibung
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, also known as MTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTB is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. This inhibition can lead to a variety of downstream effects, including the induction of apoptosis.
Biochemical and Physiological Effects:
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of certain signaling pathways. Additionally, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is its specificity for certain enzymes and signaling pathways, which makes it a valuable tool for studying the function of these molecules. Additionally, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid. For example, further studies could be conducted to investigate the mechanism of action of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid and to identify other enzymes and signaling pathways that are affected by this compound. Additionally, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid could be further investigated as a potential therapeutic agent for a range of diseases, including cancer and inflammatory conditions. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, which would make it more accessible to researchers.
Wissenschaftliche Forschungsanwendungen
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been used in a range of scientific research applications, including as a tool for studying the function of certain enzymes and as a potential therapeutic agent for various diseases. For example, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes. Additionally, 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been investigated as a potential treatment for cancer, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-5-11(14(15,16)17)7-12(18-8)9-3-2-4-10(6-9)13(19)20/h2-7H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXVMOMSTHKFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)


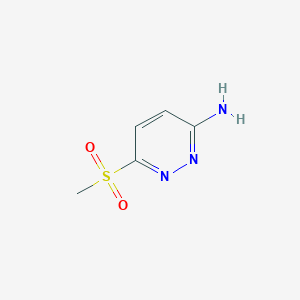

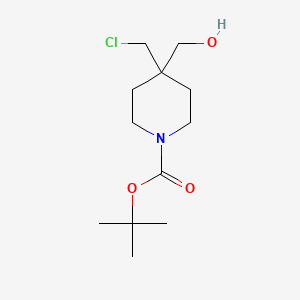
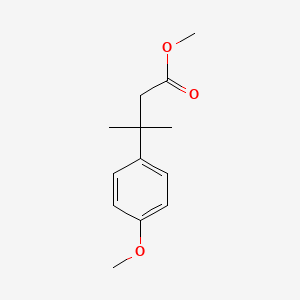
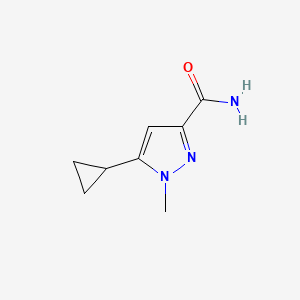
![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)

